(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one
Overview
Description
Isofutoquinol A is a neolignan compound found in the plant Piper futokadzura. It is known for its anti-inflammatory and anti-cancer properties . The molecular formula of Isofutoquinol A is C21H22O5, and it has a molecular weight of 354.4 g/mol .
Preparation Methods
Isofutoquinol A can be synthesized through various chemical routes. One common method involves the use of raw materials such as tricyclo[4.2.0.02,8]oct-3-en-5-one, 7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(2-propen-1-yl)-, (1S,2S,6R,7R,8S)- . The reaction conditions typically involve specific temperature and pressure settings to ensure the stability and purity of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
Isofutoquinol A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-Bromosuccinimide for oxidation and other specific catalysts for reduction and substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in Isofutoquinol A.
Scientific Research Applications
Isofutoquinol A has a wide range of scientific research applications. In chemistry, it is used for content determination and identification . In biology and medicine, it is studied for its anti-inflammatory and anti-cancer properties . Researchers use Isofutoquinol A in pharmacological experiments to explore its potential therapeutic effects. Additionally, it is used in glycobiology research to study its interactions with various biological molecules .
Mechanism of Action
The mechanism of action of Isofutoquinol A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting the growth of cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that Isofutoquinol A interacts with key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Isofutoquinol A is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include other neolignans found in the Piper species, such as Piperine and Kadsurin . These compounds share some structural similarities but differ in their specific biological effects and applications. Isofutoquinol A stands out due to its potent anti-inflammatory and anti-cancer properties .
Properties
IUPAC Name |
(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOBQEYDVDTMSQ-ZQEFZMAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@]3(C1[C@@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978087 | |
Record name | 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62499-70-1 | |
Record name | Isofutoquinol A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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